molecular formula C22H15ClFNO3S2 B2373215 (4-chlorophenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone CAS No. 1114651-27-2

(4-chlorophenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone

Cat. No. B2373215
CAS RN: 1114651-27-2
M. Wt: 459.93
InChI Key: YTKOXTXSIJZKEL-UHFFFAOYSA-N
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Description

(4-chlorophenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone is a useful research compound. Its molecular formula is C22H15ClFNO3S2 and its molecular weight is 459.93. The purity is usually 95%.
BenchChem offers high-quality (4-chlorophenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-chlorophenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound could potentially be used in Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction that conjoins chemically differentiated fragments. The reaction conditions are mild and functional group tolerant, making it a widely applied method for forming carbon-carbon bonds .

Synthesis of Liquid Crystalline Compounds

The compound could be used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls . These materials have unique optical and electrical properties, making them useful in a variety of applications, including displays and sensors .

Synthesis of Leukotriene B4 Receptor Agonists

The compound could be used in the synthesis of o-phenylphenols , which are potent leukotriene B4 receptor agonists . These receptors play a key role in inflammatory responses, so agonists could potentially be used in the treatment of inflammatory diseases .

Preparation of Internal Standards for Analysis

The compound could be used in the preparation of 4′-chloro-2,2′,3,3′,4,5,5′,6,6′-nonabromodiphenyl ether (Cl-BDE-208) , an internal standard used in the analysis of highly brominated diphenyl ethers . These ethers are often used as flame retardants, but they can accumulate in the environment and have potential health effects .

Synthesis of S-(Phenacyl)glutathiones

The compound could be used in the synthesis of S-(phenacyl)glutathiones . These are a type of glutathione S-transferase inhibitors, which have potential applications in cancer treatment .

Synthesis of 2-[3-(4-chlorophenyl)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-1-(4-fluorophenyl)ethanone

The compound could be used in the synthesis of 2-[3-(4-chlorophenyl)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-1-(4-fluorophenyl)ethanone . This compound could potentially have applications in medicinal chemistry .

properties

IUPAC Name

(4-chlorophenyl)-[6-fluoro-4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFNO3S2/c1-29-18-4-2-3-17(12-18)25-13-21(22(26)14-5-7-15(23)8-6-14)30(27,28)20-10-9-16(24)11-19(20)25/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKOXTXSIJZKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chlorophenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone

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